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Compound of Interest

2-Bromo-4,6-
Compound Name: _
dimethoxybenzaldehyde

Cat. No.: B2683855

2-Bromo-4,6-dimethoxybenzaldehyde is a highly functionalized aromatic compound that
serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure
is characterized by a benzene ring substituted with an aldehyde group, a bromine atom, and
two electron-donating methoxy groups. This unique combination of functional groups imparts a
versatile reactivity profile, making it a strategic building block for researchers in medicinal
chemistry, drug development, and materials science. The aldehyde offers a gateway for carbon
chain extension and the formation of various heterocyclic systems, while the aryl bromide is a
prime handle for transition-metal-catalyzed cross-coupling reactions.[1] The methoxy groups
significantly influence the electronic properties of the aromatic ring, activating it towards certain
reactions and directing the regiochemical outcome of synthetic transformations.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity,
and safe handling of 2-Bromo-4,6-dimethoxybenzaldehyde, offering field-proven insights for
its effective application in research and development.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and structural properties is fundamental to its
application. Key identifiers and properties for 2-Bromo-4,6-dimethoxybenzaldehyde are
summarized below.
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Property Value Source
2-bromo-4,6-
IUPAC Name _ [2]
dimethoxybenzaldehyde
Molecular Formula CoH9BrOs [2]
Molecular Weight 245.07 g/mol [2]
CAS Number 81574-69-8 [2]
Appearance Typically a solid powder N/A
) COC1=CC(=C(C(=C1)Br)C=0)
Canonical SMILES [2]
ocC
PEKSAHQVDKQWST-
InChlKey [2]

UHFFFAOYSA-N

Monoisotopic Mass 243.97351 Da [2]

Synthesis and Spectroscopic Characterization
Synthetic Pathways

The synthesis of 2-Bromo-4,6-dimethoxybenzaldehyde typically involves the introduction of
the bromo and formyl groups onto a pre-existing dimethoxybenzene core. A common and
efficient method is the Vilsmeier-Haack formylation of 3,5-dimethoxybromobenzene. This
reaction utilizes a mixture of phosphorus oxychloride (POCIs3) and N,N-dimethylformamide
(DMF) to generate the Vilsmeier reagent, which acts as the electrophile to install the aldehyde
group onto the activated aromatic ring.[1]

Alternatively, electrophilic bromination of a dimethoxybenzaldehyde precursor can be
employed. However, careful control of reaction conditions is crucial to ensure the desired
regioselectivity, as the directing effects of the methoxy and aldehyde groups can lead to
mixtures of isomers.[3][4]

Spectroscopic Profile

While a specific, peer-reviewed spectrum for this exact isomer is not readily available in the
provided search results, its spectroscopic characteristics can be confidently predicted based on
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its structure and data from closely related analogues.[5][6]

'H NMR: The spectrum would feature a singlet for the aldehyde proton (CHO) at a downfield
chemical shift, typically around & 9.5-10.5 ppm. Two distinct singlets would appear for the
methoxy group protons (-OCHs) around & 3.8-4.0 ppm. The two aromatic protons would
appear as singlets in the aromatic region (d 6.5-7.5 ppm).

13C NMR: The carbonyl carbon of the aldehyde would be observed at a characteristic
downfield shift (& 185-195 ppm). The aromatic carbons would appear in the & 100-165 ppm
range, with the carbons attached to the oxygen and bromine atoms showing distinct shifts.
The methoxy carbons would be found further upfield.

Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=0
stretch of the aldehyde would be prominent around 1680-1700 cm~1. C-O stretching
vibrations for the methoxy groups would appear in the 1200-1250 cm~1 region, and the C-Br
stretch would be observed at lower wavenumbers.[4]

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern
for the molecular ion [M]* and [M+2]* peaks due to the presence of the bromine atom (’°Br
and 8!Br isotopes in ~1:1 ratio).[4]

Core Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-4,6-dimethoxybenzaldehyde stems from the orthogonal

reactivity of its two primary functional groups: the aldehyde and the aryl bromide.
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Caption: Key reactivity sites of 2-Bromo-4,6-dimethoxybenzaldehyde.

Transformations of the Aldehyde Group

The electrophilic carbonyl carbon is a focal point for numerous synthetic transformations.[1]
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» Nucleophilic Addition: It readily reacts with organometallic reagents such as Grignard or
organolithium compounds to form secondary alcohols. The steric hindrance from the ortho-
bromo and ortho-methoxy groups may necessitate optimized reaction conditions, such as
the use of a more reactive organometallic reagent or an appropriate Lewis acid catalyst.[7]

e Reduction: The aldehyde can be selectively reduced to a primary alcohol, (2-Bromo-4,6-
dimethoxyphenyl)methanol, using mild reducing agents like sodium borohydride (NaBHa4).
More forceful reduction conditions, such as a Wolff-Kishner or Clemmensen reduction, can
convert the aldehyde to a methyl group, yielding 1-Bromo-2-methyl-3,5-dimethoxybenzene.

[113]

e Condensation Reactions: It serves as an excellent substrate for condensation reactions. For
example, the Wittig reaction allows for the formation of a carbon-carbon double bond,
converting the aldehyde into a substituted styrene. Similarly, Claisen-Schmidt or
Knoevenagel condensations can be used to construct a wide variety of a,3-unsaturated
systems and heterocyclic scaffolds.[1]

Transformations of the Aryl Bromide: The Cross-
Coupling Nexus

The carbon-bromine bond is a key feature for modern synthetic chemistry, providing a robust
handle for transition-metal-catalyzed cross-coupling reactions.[1] These methods have
revolutionized molecular construction by enabling the precise and efficient formation of carbon-
carbon and carbon-heteroatom bonds.[1]

e Suzuki-Miyaura Coupling: This is arguably the most important reaction involving the aryl
bromide moiety. It allows for the coupling of 2-Bromo-4,6-dimethoxybenzaldehyde with a
wide range of boronic acids or their esters in the presence of a palladium catalyst and a
base.[8] This reaction is fundamental for the synthesis of biaryl compounds, which are
common structural motifs in pharmaceuticals and advanced materials.

o Other Cross-Coupling Reactions: Beyond the Suzuki reaction, the aryl bromide can
participate in other significant transformations, including:

o Heck Reaction: Coupling with alkenes.
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o Sonogashira Reaction: Coupling with terminal alkynes.

o Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with
amines.[1]
Detailed Experimental Protocol: Suzuki-Miyaura
Cross-Coupling

This protocol provides a representative, field-proven methodology for the Suzuki-Miyaura

coupling of 2-Bromo-4,6-dimethoxybenzaldehyde with an arylboronic acid.

Objective: To synthesize a 2-aryl-4,6-dimethoxybenzaldehyde derivative via a palladium-
catalyzed Suzuki-Miyaura cross-coupling reaction.
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1. Reagent Preparation

Add 2-Bromo-4,6-dimethoxybenzaldehyde (1.0 eq),
Arylboronic Acid (1.2 eq), Base (e.g., K2COs, 2.0 eq),
and Pd Catalyst (e.g., Pd(PPhs)s4, 2-5 mol%)
to an oven-dried flask.

2. Reaction Setup & Execution

Evacuate and backfill the flask with an inert gas (N2 or Ar).
Add degassed solvent (e.g., Toluene/EtOH/H20 mixture).

l

Heat the mixture with vigorous stirring
(e.g., 80-100 °C) for 2-12 hours.

:

G/Ionitor reaction progress by TLC or LC-MS]

3. Work-up and Isolation
Cool the reaction to room temperature.
Dilute with water and an organic solvent (e.g., Ethyl Acetate).

l

Separate the organic layer.
Extract the aqueous layer with the organic solvent.

:

Combine organic layers and wash with brine.
Dry over anhydrous Na2SOa4 or MgSOa.

l

Filter and concentrate the solvent under reduced pressure.

4. Purification

Purify the crude product by flash column chromatography
on silica gel to yield the pure coupled product.

Click to download full resolution via product page

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
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Materials:

2-Bromo-4,6-dimethoxybenzaldehyde (1.0 equivalent)

Arylboronic acid (1.2-1.5 equivalents)

Palladium catalyst (e.qg., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a4], 2-5 mol%)

Base (e.g., anhydrous K2COs or Cs2COs3, 2.0-3.0 equivalents)

Degassed solvents (e.g., a mixture of Toluene, Ethanol, and Water)

Inert gas (Nitrogen or Argon)
Procedure:

e Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar
and a reflux condenser, add 2-Bromo-4,6-dimethoxybenzaldehyde, the arylboronic acid,
the base, and the palladium catalyst.

o Causality: Using an oven-dried flask is critical to exclude moisture, which can lead to
protodeboronation of the boronic acid and deactivation of the catalyst.

 Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill it with an inert gas
(e.g., Nitrogen or Argon) three times.

o Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive
Pd(Il) state. Maintaining an inert atmosphere is essential for catalytic activity.[8]

e Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is
a mixture such as toluene/ethanol/water (e.g., 4:1:1).

o Causality: The solvent system is chosen to dissolve all reactants. The presence of water is
often crucial for the base to effectively participate in the transmetalation step of the
catalytic cycle. Degassing removes dissolved oxygen.

o Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C with
vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or
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liquid chromatography-mass spectrometry (LC-MS).

o Causality: Heating provides the necessary activation energy for the reaction, particularly
the initial oxidative addition step.

o Work-up: Once the starting material is consumed, cool the reaction to room temperature.
Dilute the mixture with water and an organic solvent like ethyl acetate. Transfer to a
separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate
(2x).

« |solation: Combine the organic layers, wash with brine to remove residual water and
inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the
drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

 Purification: Purify the crude residue by flash column chromatography on silica gel using an
appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure
biaryl product.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling
2-Bromo-4,6-dimethoxybenzaldehyde.

e GHS Hazard Statements: The compound is classified as harmful if swallowed (H302),
causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory
irritation (H335).[2]

o Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat,
and chemical-resistant gloves.[9][10]

» Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[11]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents and strong bases.[11]

Conclusion
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2-Bromo-4,6-dimethoxybenzaldehyde is a powerful and versatile synthetic intermediate. The

strategic placement of its aldehyde, bromo, and dimethoxy functional groups provides

researchers with multiple avenues for molecular elaboration. A thorough understanding of its

reactivity, particularly the orthogonal nature of its aldehyde and aryl bromide moieties, allows

for the rational design of complex synthetic routes. By adhering to established protocols and

rigorous safety standards, scientists can effectively leverage the chemical properties of this

compound to advance research in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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